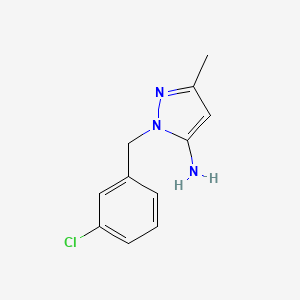
1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
- 1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C<sub>11</sub>H<sub>15</sub>ClN<sub>2</sub> .
- It belongs to the class of benzyl-substituted pyrazoles .
- The compound contains a chlorobenzyl group and a methyl group attached to a pyrazole ring.
Synthesis Analysis
- The synthesis of this compound involves the reaction of 3-chlorobenzyl chloride with 3-methyl-1H-pyrazole-5-amine .
- The chlorobenzyl group replaces one of the hydrogen atoms on the pyrazole ring.
Molecular Structure Analysis
- The molecular structure consists of a pyrazole ring with a 3-chlorobenzyl group and a methyl group attached.
- The chlorine atom is bonded to the benzyl carbon, and the methyl group is attached to the pyrazole nitrogen.
Chemical Reactions Analysis
- The compound can undergo various reactions typical of benzyl-substituted compounds, such as electrophilic aromatic substitution .
- For example, it can react with electrophiles (e.g., nitration , acylation , or alkylation ) at the benzyl position.
Physical And Chemical Properties Analysis
- Density : 1.1±0.1 g/cm³
- Boiling Point : 303.7±27.0 °C at 760 mmHg
- Flash Point : 137.5±23.7 °C
- Solubility : Insoluble in water
- Toxicity : Irritating to skin and eyes; toxic if ingested.
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including pyrazoles and their derivatives, are fundamental in developing pharmaceuticals, dyes, and materials due to their versatile chemical properties. The synthesis of such compounds often involves innovative strategies to create complex structures with specific biological or chemical activity. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates their role as a building block for heterocyclic compounds synthesis, offering mild reaction conditions for creating diverse cynomethylene dyes and heterocycles (Gomaa & Ali, 2020).
Applications in Anticancer Research
Pyrazoline derivatives have been extensively studied for their anticancer properties. These compounds show significant biological activity, making them candidates for pharmaceutical development. Research on synthetic strategies of pyrazoline derivatives highlights their potential in creating new anticancer agents, indicating the scope for further exploration and innovation in this area (Ray et al., 2022).
Environmental and Pharmacological Effects
Research extends into the environmental fate and pharmacological effects of compounds structurally related to "1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine." For example, studies on parabens, which share some functional similarities with the target compound, explore their biodegradability and ubiquity in water sources, highlighting concerns about their potential as endocrine disruptors (Haman et al., 2015).
Advanced Synthesis Techniques
Innovative synthesis techniques, such as the use of recyclable copper catalyst systems for C-N bond-forming reactions, demonstrate the evolving methodologies in creating heterocyclic compounds. These advancements not only improve the efficiency of synthesis but also contribute to more sustainable and environmentally friendly chemical processes (Kantam et al., 2013).
Safety And Hazards
- The compound is considered hazardous due to its toxicity and skin/eye irritation.
- It should be handled with care, and protective measures are necessary during its use.
Future Directions
- Further research could explore its potential as a pharmaceutical intermediate or its applications in organic synthesis.
- Investigate its biological activity and potential therapeutic properties.
Please note that this analysis is based on available information, and further studies may provide additional insights. Always consult reliable sources and experts for specific applications123
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-5-11(13)15(14-8)7-9-3-2-4-10(12)6-9/h2-6H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEPRRNMEIJDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599103 | |
| Record name | 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
1006682-91-2 | |
| Record name | 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006682-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



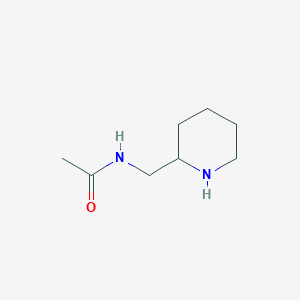
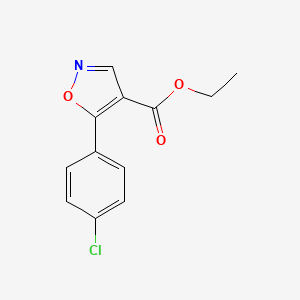
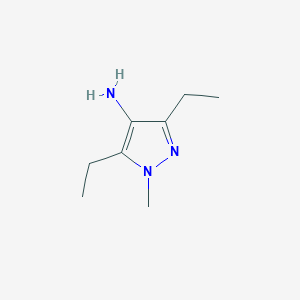

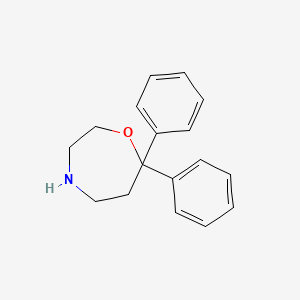
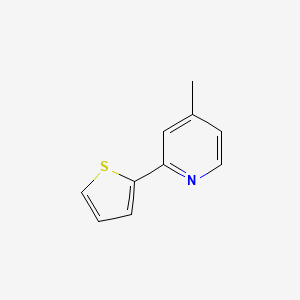
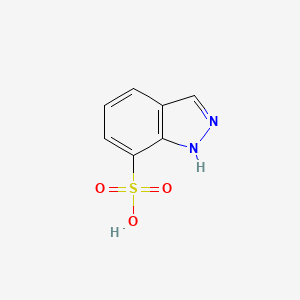

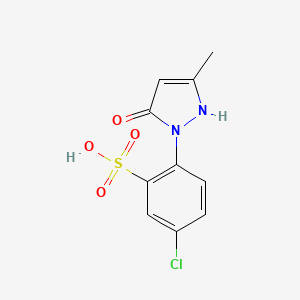
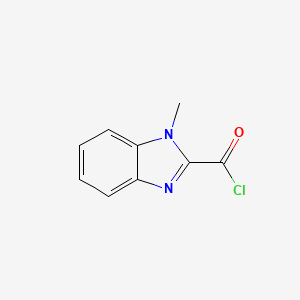
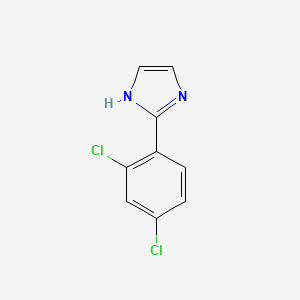


![4,6-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1628669.png)